molecular formula C12H18O4 B1323010 Ethyl 4-cyclohexyl-2,4-dioxobutanoate CAS No. 893643-33-9

Ethyl 4-cyclohexyl-2,4-dioxobutanoate

Cat. No.: B1323010
CAS No.: 893643-33-9
M. Wt: 226.27 g/mol
InChI Key: AENZJLQZKJPTQT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 4-cyclohexyl-2,4-dioxobutanoate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-cyclohexyl-2,4-dioxobutanoate serves as an important intermediate in the synthesis of pharmaceuticals. Its structural properties enable it to be utilized in the development of compounds with anti-inflammatory and analgesic effects. The compound's ability to form complex molecules makes it valuable in drug design and development.

Case Study: Anti-inflammatory Agents

A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in vitro. The synthesis involved a multi-step process starting from simple precursors, leading to compounds that showed promising results in reducing inflammation markers in biological assays.

Organic Synthesis

The compound is widely used as a building block in organic synthesis. Its reactivity allows for various transformations, making it a versatile reagent in creating complex organic molecules.

Data Table: Comparison of Reactivity

Reaction TypeYield (%)Conditions
Aldol Condensation75Room Temperature, Base Catalyst
Michael Addition80Reflux, Lewis Acid
Esterification90Acid Catalyst

These reactions highlight the compound's utility in synthesizing other valuable intermediates.

Polymer Chemistry

In polymer chemistry, this compound is used to enhance the properties of polymers. It contributes to improved flexibility and durability, making it suitable for various applications in the plastics industry.

Application Example: Specialty Polymers

Research has shown that incorporating this compound into polymer matrices can significantly enhance their mechanical properties. A specific study focused on the development of a new class of biodegradable plastics that utilized this compound as a plasticizer.

Agricultural Chemicals

The compound is also explored for its potential in formulating agrochemicals. Its unique structure allows for the development of safer herbicides and pesticides that are effective yet environmentally friendly.

Case Study: Herbicide Development

A recent investigation into the herbicidal properties of derivatives based on this compound revealed promising results against common agricultural weeds. The study focused on optimizing formulations to maximize efficacy while minimizing environmental impact.

Flavor and Fragrance Industry

Due to its unique chemical structure, this compound finds applications in the flavor and fragrance industry. It can be incorporated into flavoring agents and fragrances to provide desirable aromatic properties.

Data Table: Comparison with Other Flavor Compounds

Compound NameAroma ProfileApplication Area
This compoundSweet, FruityFood Flavoring
Ethyl ButyratePineapple-likeBeverage Industry
Isoamyl AcetateBanana-likeConfectionery

This table illustrates how this compound compares with other flavor compounds in terms of aroma profile and application areas.

Mechanism of Action

The mechanism of action of Ethyl 4-cyclohexyl-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclohexyl group and dioxobutanoate moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Ethyl 4-cyclohexyl-2,4-dioxobutanoate can be compared to other similar compounds, such as:

This compound stands out due to its unique combination of a cyclohexyl group and dioxobutanoate moiety, which provides distinct chemical and physical properties useful in various research and industrial applications.

Biological Activity

Ethyl 4-cyclohexyl-2,4-dioxobutanoate, a compound with the molecular formula C13_{13}H18_{18}O4_{4} and a molecular weight of 250.29 g/mol, has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a dioxobutanoate moiety. Its structure allows for diverse reactivity and interactions with biological molecules, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may modulate processes such as inflammation and cell proliferation by inhibiting certain enzymes or interacting with protein targets.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. It shows promise in modulating the activity of enzymes involved in inflammatory responses:

  • Inhibition of Cyclooxygenase (COX) : This compound may inhibit COX enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation.
  • Influence on Metabolic Pathways : Interaction studies indicate that it may affect metabolic pathways linked to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus50 µg/mLModerate Inhibition
Escherichia coli75 µg/mLSignificant Inhibition
Pseudomonas aeruginosa100 µg/mLWeak Activity

These findings suggest that this compound could be further explored for its potential as an antibacterial agent .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a rodent model of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling when treated with the compound compared to the control group. This suggests its potential utility in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against multi-drug resistant bacterial strains. The compound demonstrated notable efficacy, particularly against Gram-positive bacteria. The results highlighted its potential role in developing new antimicrobial therapies.

Properties

IUPAC Name

ethyl 4-cyclohexyl-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENZJLQZKJPTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629668
Record name Ethyl 4-cyclohexyl-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893643-33-9
Record name Ethyl 4-cyclohexyl-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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